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Compound of Interest

Compound Name: 2,6-Dichloro-4-pyridinamine

Cat. No.: B016260 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichloro-4-pyridinamine (CAS No: 2587-02-2), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and

drug development professionals, offering a centralized resource for the characterization of this

compound. While experimental spectra for 2,6-Dichloro-4-pyridinamine are not readily

available in the public domain, this guide presents predicted spectroscopic data based on the

analysis of structurally similar compounds.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 2,6-Dichloro-
4-pyridinamine. These predictions are derived from the known spectral characteristics of

analogous compounds, including substituted pyridines and anilines.

Table 1: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong, Broad
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Weak-Medium Aromatic C-H stretch

1640 - 1600 Medium-Strong N-H scissoring (bending)

1580 - 1550 Strong C=C/C=N ring stretch

1450 - 1400 Medium C=C/C=N ring stretch

1200 - 1150 Medium C-N stretch

850 - 800 Strong C-Cl stretch

750 - 700 Medium C-H out-of-plane bend

Table 2: Predicted Raman Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3050 Medium Aromatic C-H stretch

1610 - 1590 Strong Ring breathing mode

1250 - 1200 Medium C-N stretch

1050 - 1000 Strong Ring breathing mode

850 - 800 Medium C-Cl stretch

Table 3: Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.6 - 6.8 Singlet 2H H-3, H-5

~4.5 - 5.5 Broad Singlet 2H -NH₂
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Table 4: Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 - 160 C-4

~148 - 152 C-2, C-6

~108 - 112 C-3, C-5

Table 5: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Abundance (%) Assignment

162/164/166 High [M]⁺ (Molecular ion)

127/129 Medium [M - Cl]⁺

99 Medium [M - 2Cl]⁺

78 Low [C₄H₂N₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

1. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection diamond ATR accessory.

Sample Preparation: A small amount of solid 2,6-Dichloro-4-pyridinamine is placed directly

onto the diamond crystal of the ATR accessory.

Data Acquisition: The spectrum is acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.
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Data Processing: The resulting spectrum is baseline corrected and the peak positions are

identified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of 2,6-Dichloro-4-pyridinamine is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of 2

seconds. 16 transients are collected.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used. Key parameters

include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time

of 1 second. 1024 transients are collected.

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting

spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and 77.16 ppm for the residual ¹³CHCl₃ signal in the ¹³C spectrum.

3. Electron Ionization-Mass Spectrometry (EI-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization source.

Sample Introduction: A dilute solution of 2,6-Dichloro-4-pyridinamine in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates

the compound from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with a beam of electrons (typically at 70 eV), causing

ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a quadrupole mass analyzer.

Data Acquisition and Processing: The detector records the abundance of each ion, and a

mass spectrum is generated by plotting the relative intensity versus the m/z ratio.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

2,6-Dichloro-4-pyridinamine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2,6-
Dichloro-4-pyridinamine.
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Caption: Integration of data from multiple spectroscopic techniques for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-4-pyridinamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016260#spectroscopic-data-of-2-6-dichloro-4-
pyridinamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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